molecular formula C14H14N2O5 B113358 (3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 956523-97-0

(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No. B113358
M. Wt: 290.27 g/mol
InChI Key: PVYYIZZOQDXNMG-RWEMILLDSA-N
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Description

(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O5 and its molecular weight is 290.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of the cyclopenta[c]quinoline ring system followed by the introduction of the nitro and methoxy groups and the carboxylic acid functionality.

Starting Materials
4-methoxyphenylacetonitrile, ethyl 2-chloroacetate, piperidine, sodium hydride, ethyl acetoacetate, sulfuric acid, sodium nitrite, acetic acid, sodium bicarbonate, sodium dithionite, potassium permanganate, sodium hydroxide, hydrochloric acid, sodium nitrate, copper(II) sulfate, sodium carbonate, nitric acid, sodium borohydride, methanol, chloroacetic acid, potassium carbonate

Reaction
Step 1: Synthesis of 5-methoxy-2-(4-methoxyphenyl)pent-2-ene-4-nitrile Starting material: 4-methoxyphenylacetonitrile Reaction conditions: Ethyl 2-chloroacetate, piperidine, sodium hydride, DMF Step 2: Synthesis of 5-methoxy-2-(4-methoxyphenyl)pent-2-ene-4-one Starting material: 5-methoxy-2-(4-methoxyphenyl)pent-2-ene-4-nitrile Reaction conditions: Ethyl acetoacetate, sulfuric acid Step 3: Synthesis of 3-methoxy-2-(4-methoxyphenyl)indole Starting material: 5-methoxy-2-(4-methoxyphenyl)pent-2-ene-4-one Reaction conditions: Sodium nitrite, acetic acid, sodium bicarbonate Step 4: Synthesis of (3aR,4S,9bS)-3-methoxy-1,2,3,3a,4,5,9b-octahydrocyclopenta[c]quinoline-4-carboxylic acid Starting material: 3-methoxy-2-(4-methoxyphenyl)indole Reaction conditions: Sodium dithionite, potassium permanganate, sodium hydroxide, hydrochloric acid, sodium nitrate, copper(II) sulfate, sodium carbonate, nitric acid, sodium borohydride, methanol, chloroacetic acid, potassium carbonate, water, ethanol, acetic acid, sodium hydroxide, water, methanol, hydrochloric acid

properties

IUPAC Name

(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c1-21-7-5-10-8-3-2-4-9(8)13(14(17)18)15-12(10)11(6-7)16(19)20/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,17,18)/t8-,9+,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYYIZZOQDXNMG-RWEMILLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])NC(C3C2C=CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C(=C1)[N+](=O)[O-])N[C@@H]([C@H]3[C@@H]2C=CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,9bS)-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

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